molecular formula C17H20N4O2 B2572456 2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide CAS No. 2034318-94-8

2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide

Cat. No.: B2572456
CAS No.: 2034318-94-8
M. Wt: 312.373
InChI Key: CKROTDKJVZJJPO-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinamide moiety linked to a cyclohexyl ring substituted with a pyrimidin-2-yloxy group, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:

    Formation of the pyrimidin-2-yloxy intermediate: This step involves the reaction of a pyrimidine derivative with an appropriate leaving group, such as a halide, to introduce the pyrimidin-2-yloxy functionality.

    Cyclohexyl ring formation: The cyclohexyl ring is synthesized through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.

    Coupling with nicotinamide: The final step involves coupling the pyrimidin-2-yloxy cyclohexyl intermediate with nicotinamide under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide: Similar structure but with an acetamide group instead of nicotinamide.

    2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide: Similar structure but with a benzamide group instead of nicotinamide.

Uniqueness

2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-12-15(4-2-9-18-12)16(22)21-13-5-7-14(8-6-13)23-17-19-10-3-11-20-17/h2-4,9-11,13-14H,5-8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKROTDKJVZJJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.